molecular formula C15H22N2O4 B2507393 3-((1-(2-Cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034391-81-4

3-((1-(2-Cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2507393
CAS No.: 2034391-81-4
M. Wt: 294.351
InChI Key: VALSYSCNSTXMOD-UHFFFAOYSA-N
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Description

Azetidines and oxazolidinediones are both important classes of compounds in medicinal chemistry . Azetidines, which contain a four-membered nitrogen-containing ring, are often used as building blocks in the synthesis of various biologically active compounds . Oxazolidinediones, on the other hand, are a type of cyclic urea and have been studied for their potential biological activities .


Molecular Structure Analysis

The compound contains an azetidine ring attached to an oxazolidinedione ring via a methylene bridge. The azetidine ring is further substituted with a cyclohexylacetyl group.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and oxazolidinedione rings. Azetidines, being strained four-membered rings, can undergo ring-opening reactions . The carbonyl groups in the oxazolidinedione ring may also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and stereochemistry would all influence its properties .

Scientific Research Applications

Agricultural Applications

  • Famoxadone Development : Famoxadone is an example of an oxazolidinone derivative used as a fungicide. It exhibits excellent control over plant pathogens affecting crops such as grapes, cereals, tomatoes, and potatoes. The development of famoxadone highlights the agricultural significance of oxazolidinone derivatives in protecting crops from fungal diseases (Sternberg et al., 2001).

Chemical Synthesis and Methodology

  • Oxazolidinone Synthesis : A novel method for synthesizing oxazolidine-2,4-diones using atmospheric carbon dioxide has been developed. This approach provides an environmentally friendly and efficient route to access various oxazolidine-2,4-diones, demonstrating the compound's versatility in chemical synthesis (Zhang et al., 2015).
  • Synthesis of α-Hydroxyamides : A method for synthesizing quaternary 1,3-oxazolidine-2,4-diones, which can be further processed to produce α-hydroxyamides, has been reported. This synthesis pathway underscores the utility of oxazolidine derivatives in preparing compounds with potential biological activities (Merino et al., 2010).

Medicinal Chemistry Applications

  • Mitochondrial Protein Synthesis Inhibition : Research into oxazolidinone analogs with modifications in the azetidine ring has shown that certain substitutions can reduce mitochondrial protein synthesis inhibition while maintaining antibacterial potency. This finding is crucial for the development of safer antibiotics (Renslo et al., 2007).

Advanced Organic Synthesis Techniques

  • One-Step Synthesis of 2-Oxazolidinones : A single-step synthesis of 3,4-disubstituted 2-oxazolidinones has been achieved through a base-catalyzed process involving CO₂ fixation and aza-Michael addition. This method highlights an innovative approach to constructing complex molecules efficiently (Mannisto et al., 2019).

Future Directions

The future research directions for this compound could include studying its synthesis, properties, reactivity, and potential biological activities. It could also be interesting to study the influence of different substituents on the azetidine and oxazolidinedione rings .

Properties

IUPAC Name

3-[[1-(2-cyclohexylacetyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c18-13(6-11-4-2-1-3-5-11)16-7-12(8-16)9-17-14(19)10-21-15(17)20/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALSYSCNSTXMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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